
ethyl 5-cyano-6-methylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-6-methylpyridine-2-carboxylate (ECMC) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and relatively stable compound that has been used in a wide range of studies involving biochemistry, physiology, and pharmacology. ECMC has been used in laboratory experiments for many years and is a valuable tool for scientists studying various biological processes.
Mechanism of Action
Ethyl 5-cyano-6-methylpyridine-2-carboxylate acts as a competitive inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the binding of drugs to their respective receptors. In addition, ethyl 5-cyano-6-methylpyridine-2-carboxylate has been shown to affect the folding of proteins and the activity of certain enzymes.
Biochemical and Physiological Effects
ethyl 5-cyano-6-methylpyridine-2-carboxylate has been shown to affect the metabolism of drugs, as well as the folding of proteins and the activity of certain enzymes. It has also been shown to affect the binding of drugs to their respective receptors. In addition, ethyl 5-cyano-6-methylpyridine-2-carboxylate has been shown to affect the activity of certain ion channels, which can affect the flow of ions in and out of cells.
Advantages and Limitations for Lab Experiments
The main advantage of using ethyl 5-cyano-6-methylpyridine-2-carboxylate in laboratory experiments is that it is a relatively stable compound that is not easily degraded by environmental factors. Additionally, ethyl 5-cyano-6-methylpyridine-2-carboxylate is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, ethyl 5-cyano-6-methylpyridine-2-carboxylate can be toxic at high concentrations and should be handled with caution.
Future Directions
In the future, ethyl 5-cyano-6-methylpyridine-2-carboxylate may be used in a variety of applications, including drug-receptor interaction studies, environmental pollutant studies, and studies of enzyme activity and protein folding. Additionally, ethyl 5-cyano-6-methylpyridine-2-carboxylate may be used in the development of new drugs and drug delivery systems. Further research may also be conducted to explore the effects of ethyl 5-cyano-6-methylpyridine-2-carboxylate on cellular metabolism and ion channel activity. Finally, ethyl 5-cyano-6-methylpyridine-2-carboxylate may be used in the development of new methods for the synthesis of other compounds.
Synthesis Methods
Ethyl 5-cyano-6-methylpyridine-2-carboxylate is synthesized using the reaction of ethyl cyanoacetate and 6-methylpyridine-2-carboxylic acid. The reaction is carried out in the presence of anhydrous sodium acetate in aqueous acetic acid. The reaction is carried out at room temperature and the product is isolated by extraction with ethyl acetate.
Scientific Research Applications
Ethyl 5-cyano-6-methylpyridine-2-carboxylate has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. It has been used in studies of enzyme activity, protein folding, and cellular metabolism. It has also been used in studies of drug metabolism and drug-receptor interactions. In addition, ethyl 5-cyano-6-methylpyridine-2-carboxylate has been used in studies of the effects of environmental pollutants on living organisms.
properties
IUPAC Name |
ethyl 5-cyano-6-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-3-14-10(13)9-5-4-8(6-11)7(2)12-9/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUZMLXSSQGBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyano-6-methylpicolinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


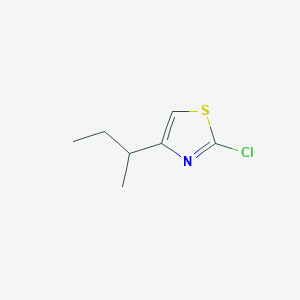
![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)
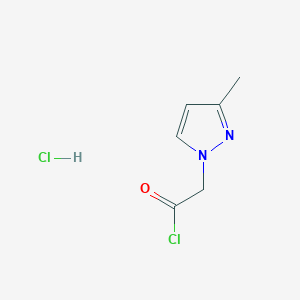


![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)

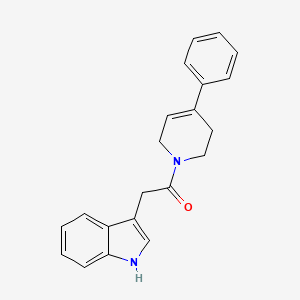

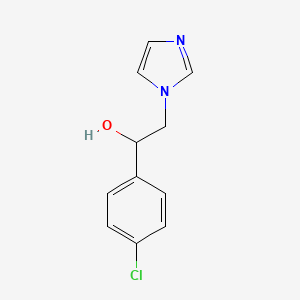
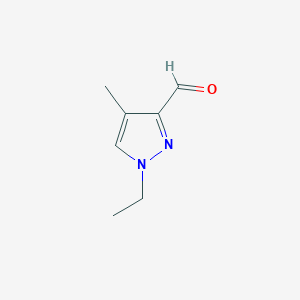
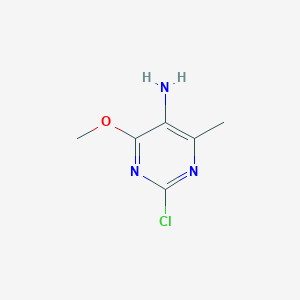
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)